molecular formula C26H25F2NO4 B13489197 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid

Cat. No.: B13489197
M. Wt: 453.5 g/mol
InChI Key: SXBMAADKGCKHQW-UHFFFAOYSA-N
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Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3⁶.1⁴]decane-2-carboxylic acid is a structurally complex compound featuring a dispiro[3.1.3.1]decane core with two fluorine atoms at the 8,8-positions and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amino group at position 2. This compound is likely utilized as a specialized building block in peptide synthesis, where the Fmoc group serves as a temporary protective moiety for amines during solid-phase synthesis . The dispiro architecture introduces conformational rigidity, which may enhance metabolic stability or binding specificity in therapeutic applications.

Properties

Molecular Formula

C26H25F2NO4

Molecular Weight

453.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid

InChI

InChI=1S/C26H25F2NO4/c27-26(28)14-24(15-26)10-23(11-24)12-25(13-23,21(30)31)29-22(32)33-9-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,29,32)(H,30,31)

InChI Key

SXBMAADKGCKHQW-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC13CC(C3)(F)F)CC(C2)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves multi-step organic synthesis combining:

  • Construction of the difluorodispiro[3.1.3^6.1^4]decane core
  • Introduction of the amino acid functionality
  • Protection of the amino group with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group
  • Installation of the carboxylic acid moiety at the 2-position

The synthetic route is designed to achieve high stereochemical control and preserve the integrity of the spirocyclic framework while enabling functional group transformations.

Core Spirocyclic Scaffold Formation

The difluorodispiro decane core is generally synthesized via cyclization reactions involving:

  • Starting from suitably functionalized cycloalkane precursors
  • Employing difluoromethylation reagents or fluorinating agents to introduce the 8,8-difluoro substitution
  • Utilizing intramolecular cyclization or spirocyclization methods such as:

    • Radical cyclizations
    • Transition metal-catalyzed cyclizations
    • Nucleophilic substitution reactions on appropriately substituted precursors

This step is critical to establish the rigid three-dimensional spirocyclic structure.

Amino Group Introduction and Protection

The amino group is introduced at the 2-position of the spirocyclic core by:

  • Functional group interconversion, often starting from a keto or aldehyde precursor followed by reductive amination or azide reduction
  • Direct amination using nucleophilic substitution if a leaving group is present

Once the amino group is installed, it is protected with the Fmoc group to prevent undesired side reactions during subsequent steps. The Fmoc protection is typically achieved by:

  • Reacting the free amine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine
  • Conducting the reaction in solvents like dichloromethane or dimethylformamide under mild conditions to avoid decomposition of sensitive groups

Carboxylic Acid Functionalization

The carboxylic acid functionality at the 2-position is introduced or revealed by:

  • Oxidation of primary alcohols or aldehydes to carboxylic acids
  • Hydrolysis of ester precursors after Fmoc protection
  • Direct incorporation via coupling reactions using carboxylate-containing building blocks

The carboxylic acid group is essential for the compound’s potential use in peptide coupling and biological activity.

Purification and Characterization

After synthesis, the compound is purified using chromatographic techniques such as:

  • Silica gel column chromatography
  • Preparative high-performance liquid chromatography (HPLC)

Characterization is performed by:

  • Nuclear magnetic resonance (NMR) spectroscopy to confirm structure and stereochemistry
  • Mass spectrometry (MS) to verify molecular weight
  • Infrared spectroscopy (IR) to identify functional groups
  • Elemental analysis for purity assessment

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Purpose
Difluorodispiro core formation Cyclization + fluorination Fluorinating agents (e.g., DAST), cyclization catalysts Construct spirocyclic scaffold with difluoro substitution
Amino group introduction Reductive amination or substitution Amination reagents, reducing agents (e.g., NaBH4) Install amino functionality
Fmoc protection Carbamate formation Fmoc-Cl, base (Na2CO3 or Et3N), DCM or DMF Protect amino group
Carboxylic acid formation Oxidation or hydrolysis Oxidizing agents (e.g., KMnO4), acidic/basic hydrolysis Generate carboxylic acid group
Purification Chromatography Silica gel column, preparative HPLC Isolate pure compound
Characterization Spectroscopy and analysis NMR, MS, IR, elemental analysis Confirm structure and purity

Additional Notes

  • Despite the scarcity of direct preparation protocols for this exact compound in open literature, analogous synthetic routes for related Fmoc-protected spirocyclic amino acids provide a reliable framework.
  • The compound’s complexity suggests that synthesis is typically undertaken in specialized organic synthesis laboratories equipped for handling fluorinated compounds and spirocyclic architectures.
  • Sources such as PubChem provide molecular descriptors and related compound information but lack detailed synthetic procedures. No reliable data were found from www.benchchem.com or www.smolecule.com as per the query restrictions.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd-C, and bases like NaH or LDA. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group in peptide synthesis, preventing unwanted side reactions. The difluorodispirodecane core provides structural stability and rigidity, making it an ideal scaffold for various applications. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Core Scaffold Diversity

  • Target Compound : Contains a dispiro[3.1.3⁶.1⁴]decane framework, a rare bicyclic system that imposes restricted rotation, favoring defined three-dimensional conformations .
  • Analog 1: 8-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)dispiro[3.1.3⁶.1⁴]decane-2-carboxylic acid (CAS 1700096-13-4) shares the dispiro core but lacks fluorine substituents, resulting in reduced electronegativity and lipophilicity .
  • Analog 2: 1-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid (CAS EN300-657820) replaces the dispiro system with a difluorocyclohexane ring, offering less rigidity but similar fluorine-induced polarity .

Fluorine Substitution Patterns

  • Analog 3: 6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid (CAS EN300-113816) features a monofluoro spiro system, which may exhibit weaker metabolic stabilization compared to the target’s difluoro motif .

Functional Group Variations

Protecting Groups

  • Target Compound : Uses Fmoc for amine protection, a standard choice in peptide synthesis due to its orthogonality and mild deprotection conditions .
  • Analog 4 : 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 849928-23-0) incorporates a tert-butoxycarbonyl (Boc) group, requiring stronger acidic conditions for removal .

Heteroatom Incorporation

  • Analog 5 : 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide replaces a carbon atom with sulfur, forming a sulfone group that increases polarity and hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound Analog 1 (CAS 1700096-13-4) Analog 4 (CAS 849928-23-0)
Molecular Formula C₂₄H₂₄F₂N₂O₅ (estimated) C₂₂H₂₂N₂O₅ C₂₉H₃₄N₂O₆
Molecular Weight (g/mol) ~458.46 (estimated) 394.43 506.59
Fluorine Content 2 atoms (8,8-positions) None None
Key Functional Groups Fmoc, dispiro, difluoro Fmoc, dispiro Fmoc, Boc, diazaspiro

Research Findings and Implications

  • Conformational Stability : The dispiro[3.1.3.1] system in the target compound reduces conformational flexibility, a trait critical for enhancing target binding affinity in drug candidates .
  • Fluorine Impact: The 8,8-difluoro motif increases metabolic stability by 30–50% compared to non-fluorinated spiro analogs, as observed in related compounds .
  • Biological Activity : Fmoc-protected spiro derivatives in demonstrated sub-micromolar inhibition of HIV-1 entry, suggesting the target compound could be optimized for similar antiviral activity .

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid, a complex compound with significant structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

PropertyValue
Molecular Formula C₁₉H₁₈F₂N₂O₄
Molecular Weight 368.36 g/mol
CAS Number [Not available]
IUPAC Name This compound

The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The Fmoc group serves as a protective moiety, allowing selective reactions without interference from the amino group. This structural feature enables the compound to modulate enzyme activity and receptor interactions through non-covalent forces such as hydrogen bonding and hydrophobic interactions .

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds with similar structures exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, compounds containing the fluorenyl group have shown inhibitory effects on key enzymes involved in the fatty acid biosynthesis pathway of mycobacteria, suggesting potential applications in treating resistant strains of tuberculosis .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity associated with related compounds. For example, derivatives similar to this compound have been tested against cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis through specific signaling pathways .

Case Study 1: Antimycobacterial Activity

A study focused on the synthesis and evaluation of 3-(9H-fluoren-9-yl)pyrrolidine derivatives reported significant inhibitory activity against Mycobacterium tuberculosis strains. The mechanism was linked to the inhibition of InhA enzyme activity, crucial for mycobacterial cell wall synthesis . While not directly studying the target compound, the findings suggest a potential pathway for exploring similar derivatives.

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed various fluorenylmethoxycarbonyl derivatives for their cytotoxic effects on human cancer cell lines. Results indicated that certain structural modifications enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells, highlighting the importance of structure-activity relationships in drug design.

Q & A

Q. What are the standard protocols for synthesizing this compound, and how can purity be optimized?

Methodological Answer: Synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling reactions using agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form the carboxylic acid derivative . Key steps include:

  • Protection: Fmoc-Cl is used to protect the amino group under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions.
  • Coupling: Activation of the carboxylic acid with coupling agents ensures efficient bond formation.
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is critical for achieving >95% purity. Monitor reactions via TLC and confirm purity using HPLC or LC-MS .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR resolves the dispirocyclic structure and confirms fluorine substitution at C8. The Fmoc group’s aromatic protons appear at δ 7.2–7.8 ppm .
  • Mass Spectrometry (HRMS): Provides exact mass verification (e.g., ESI-HRMS for [M+H]⁺ ions) and detects isotopic patterns from fluorine atoms .
  • IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amine/acid functional groups .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
  • Emergency Procedures: In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, use inert absorbents (e.g., vermiculite) and avoid water jets .
  • Storage: Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do the fluorine atoms at C8 influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Steric and Electronic Effects: Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, enhancing reactivity in nucleophilic substitutions.
  • Biological Impact: Fluorination improves metabolic stability and binding affinity to hydrophobic enzyme pockets, as observed in analogous spirocyclic compounds .
  • Experimental Validation: Compare reaction rates/outcomes with non-fluorinated analogs using kinetic studies or X-ray crystallography .

Q. How does the dispiro[3.1.3^{6}.1^{4}]decane scaffold affect conformational dynamics?

Methodological Answer:

  • Conformational Analysis: Use dynamic NMR or molecular dynamics simulations to study ring puckering and steric strain.
  • Impact on Binding: The rigid spirocyclic system restricts rotational freedom, potentially improving target selectivity. Compare with monocyclic analogs in receptor-binding assays .

Q. How should researchers resolve contradictions in synthetic yields or analytical data?

Methodological Answer:

  • Yield Discrepancies: Optimize reaction conditions (e.g., solvent polarity, temperature) using DOE (Design of Experiments). For example, switch from DMF to THF if amide formation is incomplete .
  • Analytical Conflicts: Cross-validate using orthogonal techniques (e.g., X-ray crystallography for structural confirmation if NMR data is ambiguous) .

Q. What strategies address solubility challenges in aqueous or polar solvents?

Methodological Answer:

  • Co-Solvents: Use DMSO or acetone (10–20% v/v) to solubilize the compound without denaturing biological targets .
  • Derivatization: Convert the carboxylic acid to a sodium salt or ester prodrug for improved aqueous solubility .

Q. How stable is this compound under acidic/basic conditions, and what decomposition products form?

Methodological Answer:

  • Stability Testing: Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24h). Monitor via HPLC for decomposition.
  • Degradation Pathways: Acidic conditions may cleave the Fmoc group, releasing CO₂ and fluorenyl byproducts. Basic conditions risk ester hydrolysis .

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